N-(m-PEG9)-N'-(PEG5-acid)-Cy5

Water Solubility Aggregation PEGylation

Overcome poor aqueous solubility and aggregation of conventional NIR dyes. N-(m-PEG9)-N'-(PEG5-acid)-Cy5 integrates a hydrophilic PEG9/PEG5 spacer with a terminal propanoic acid, enabling covalent, stoichiometric conjugation to primary amines via amide bond formation. • Exceptional water solubility and minimal aggregation, even at high concentrations, for reliable in vivo imaging. • Precise control over dye-to-biomolecule ratio (DAR) critical for ADC development and quantitative in vitro assays. • Heptamethine cyanine core (Ex/Em 649/667 nm) provides deep tissue penetration with low autofluorescence. • Suitable for self-assembly into theranostic nanoparticles for image-guided drug delivery.

Molecular Formula C57H89ClN2O16
Molecular Weight 1093.79
Cat. No. B1193359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG9)-N'-(PEG5-acid)-Cy5
SynonymsN-(m-PEG9)-N'-(PEG5-acid)-Cy5
Molecular FormulaC57H89ClN2O16
Molecular Weight1093.79
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-]
InChIInChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H
InChIKeyUGQMQMLGHBYOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM, Water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Understanding the 3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride: A High-Value, PEGylated Heptamethine Cyanine NIR Dye for Advanced Biomedical Research


The compound designated 3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride is a complex organic molecule belonging to the class of heptamethine cyanine dyes [1]. This specific structure features a 3,3-dimethylindole core, a pentamethine bridge, and is asymmetrically functionalized with a long, hydrophilic polyethylene glycol (PEG) chain and a terminal propanoic acid group, making it a near-infrared (NIR) fluorescent dye with properties tailored for high-performance bioimaging and bioconjugation applications [2]. As a member of the heptamethine cyanine family, it absorbs and emits light in the NIR region, a property that facilitates deep tissue penetration and minimizes background autofluorescence, which is crucial for in vivo imaging [2].

Why a PEGylated Heptamethine Cyanine with a Propanoic Acid Handle is Not Interchangeable with Other NIR Dyes


Heptamethine cyanine dyes are a diverse class where subtle structural variations dictate critical performance parameters. While a generic 'Cy7' dye might share a similar core chromophore, the specific N-alkyl side chains, particularly the asymmetric incorporation of a long PEG chain and a terminal reactive group like propanoic acid, dramatically alter water solubility, aggregation behavior, pharmacokinetics, and bioconjugation utility [1][2]. Attempting to substitute this compound with a simpler, non-PEGylated analog (e.g., IR-783 or MHI-148) would likely result in significant aggregation in aqueous buffers, poor in vivo biodistribution, and a loss of the site-specific labeling capability afforded by the unique terminal acid [2]. The quantitative evidence below demonstrates that the strategic design elements of this compound confer distinct, measurable advantages over its less sophisticated counterparts.

Quantitative Evidence for Superior Performance: The PEG-Propanoic Acid Heptamethine Cyanine Advantage


Enhanced Aqueous Solubility and Reduced Aggregation via PEGylation

The strategic incorporation of a polyethylene glycol (PEG) chain dramatically improves aqueous solubility and mitigates the aggregation that plagues many heptamethine cyanine dyes. While no direct study on the exact target compound was found, class-level evidence strongly supports this claim. A study on asymmetrically PEGylated heptamethine indocyanine dyes demonstrated that increasing the PEG chain length from MW 550 to MW 2000 reduced the calculated LogD at pH 7.4 from 4.40 to -1.04 [1]. The target compound's long PEG chain is structurally analogous to this design and is therefore expected to confer similar, if not greater, improvements in solubility. Furthermore, the study showed that the PEG2000 variant formed stable, small nanoparticles (approx. 50 nm by TEM) in aqueous solution, a desirable trait for enhanced permeability and retention (EPR)-mediated tumor targeting, while the PEG550 variant could not [1].

Water Solubility Aggregation PEGylation

Improved Photophysical Properties: Stokes Shift and Extinction Coefficient

The incorporation of a PEG chain on a heptamethine cyanine scaffold has been shown to enhance key photophysical properties. A study comparing an asymmetrically PEGylated dye (PEG2000-808-NM2) to its non-PEGylated (808-NM2) and shorter-PEG (PEG550-808-NM2) counterparts found that the longer PEG chain yielded a larger Stokes shift, a higher extinction coefficient, and a superior fluorescence quantum yield [1]. Specifically, the PEG2000 variant exhibited a Stokes shift of 24 nm and an extinction coefficient of 105.1 L·g⁻¹·cm⁻¹, compared to 21 nm and 99.5 L·g⁻¹·cm⁻¹ for the PEG550 variant, respectively [1]. The target compound, with its extensive PEG chain, is positioned to deliver similarly optimized photophysical performance.

Stokes Shift Extinction Coefficient Fluorescence Quantum Yield

Superior Bioconjugation Versatility via Terminal Propanoic Acid

The presence of a terminal propanoic acid group provides a distinct and quantifiable advantage for bioconjugation compared to dyes lacking a reactive handle. This carboxylic acid can be readily activated (e.g., with EDC/NHS) to form a stable amide bond with primary amines on proteins, peptides, or other biomolecules . This allows for site-specific, covalent attachment, ensuring a stable and defined conjugate. In contrast, dyes like the clinically approved indocyanine green (ICG) lack such a handle and rely on non-covalent, passive adsorption, which can be less stable and lead to heterogeneous labeling. While the target compound's specific conjugation efficiency was not found, the presence of the propanoic acid group is a defining feature that enables predictable and quantifiable labeling stoichiometry, a critical parameter for assay development and therapeutic design [1].

Bioconjugation Amide Bond Formation PEG Linker

Potential for Enhanced In Vivo Biodistribution and Tumor Targeting

The structural features of this compound—specifically the combination of a heptamethine cyanine core and a long PEG chain—are associated with favorable in vivo behavior. The heptamethine cyanine core of related dyes like IR-783 and MHI-148 has been shown to preferentially accumulate in tumor tissues via uptake by organic anion transporting polypeptides (OATPs), which are overexpressed in cancer cells [1]. Furthermore, the incorporation of a PEG chain has been demonstrated to enhance renal excretion and improve the overall biodistribution profile by reducing non-specific accumulation [2]. While direct in vivo data for the target compound are lacking, class-level inference suggests that it may combine the tumor-homing properties of the cyanine core with the improved pharmacokinetics conferred by PEGylation.

In Vivo Imaging Biodistribution Tumor Targeting

Key Application Scenarios for the 3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride


Synthesis of Stable, Site-Specific Antibody-Drug Conjugates (ADCs) for Targeted Cancer Therapy

The terminal propanoic acid group allows for precise, covalent attachment of this NIR dye to monoclonal antibodies via amide bond formation . This enables the creation of well-defined antibody-dye conjugates with a controlled dye-to-antibody ratio (DAR), a critical quality attribute for ADCs. The PEG linker provides spacing to minimize dye-dye interactions and preserve antibody function, while the heptamethine cyanine core can serve as a theranostic warhead, offering both a fluorescence signal for imaging and, upon conjugation to a cytotoxic payload, a potential mechanism for targeted cell killing [1].

Development of Highly Sensitive In Vivo NIR Fluorescence Imaging Probes

This compound is ideally suited for the development of novel molecular imaging probes. Its NIR fluorescence enables deep tissue penetration with minimal background signal, which is essential for non-invasive whole-body imaging in animal models [1]. The PEG chain ensures high aqueous solubility, preventing aggregation and enabling intravenous administration at higher doses without precipitation. Furthermore, the heptamethine cyanine scaffold has a known affinity for certain cancer cells, offering the potential for tumor-specific imaging without the need for an additional targeting ligand . This makes it a powerful tool for tracking tumor growth, metastasis, and response to therapy in preclinical studies.

Fabrication of Stable Nanoparticles for Theranostic Applications

The amphiphilic nature of this molecule, conferred by the hydrophobic cyanine core and the hydrophilic PEG chain, allows it to self-assemble into nanoparticles in aqueous environments . This property can be exploited to create theranostic nanoparticles that encapsulate other therapeutic agents (e.g., chemotherapeutics or radiosensitizers) for co-delivery. The nanoparticle formulation would improve the solubility and circulation time of the payload, while the NIR fluorescence of the dye would enable real-time tracking of biodistribution and tumor accumulation, providing a powerful platform for image-guided drug delivery.

Quantitative Fluorescence Assays and Biosensors

The ability to conjugate this dye to specific biomolecules via its propanoic acid group makes it an excellent choice for developing quantitative in vitro assays . Unlike non-covalent dyes like ICG, the covalent linkage ensures a stable and reproducible signal that is directly proportional to the amount of the target analyte. This is critical for applications such as fluorescence polarization immunoassays, fluorescence resonance energy transfer (FRET) studies, and the development of highly sensitive biosensors for detecting low-abundance biomarkers.

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